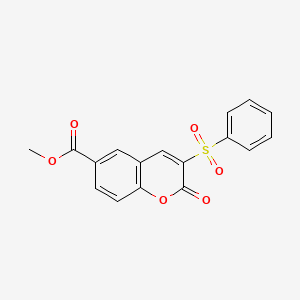

methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate is a derivative of chromene, a class of organic compounds that are a sub-class of benzopyrans . Chromenes have been found to exhibit a wide range of biological activities, including anti-tumorial, anti-inflammatory, and anti-viral effects .

Molecular Structure Analysis

The molecular structure of this compound would likely include a chromene ring (a benzene ring fused to a pyran ring), a phenylsulfonyl group attached at the 3-position of the chromene, and a carboxylate group attached at the 6-position of the chromene. The exact structure would need to be confirmed through spectroscopic techniques such as 1H-NMR and 13C-NMR .Scientific Research Applications

Antibacterial Activity

Studies have indicated that derivatives of chromene, a core structure related to methyl 2-oxo-3-(phenylsulfonyl)-2H-chromene-6-carboxylate, exhibit significant antibacterial properties. For instance, derivatives synthesized for antibacterial evaluation showed promising results against various bacterial strains, including Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were synthesized and characterized using advanced techniques such as IR, NMR, and mass spectrometry, highlighting the potential of chromene derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Catalytic Synthesis

The catalytic synthesis of chromene derivatives, including structures similar to this compound, has been a subject of interest. A study demonstrates the AgOTf-catalyzed (trifluoromethanesulfonate) cyclopropyl carbinol rearrangement for the synthesis of 2H-chromenes, revealing a general scope and furnishing a range of functionalized oxygen heterocycles. This research opens pathways for synthesizing chromene derivatives efficiently, which could be pivotal in pharmaceutical development (Chan et al., 2015).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aimed at antimicrobial applications, shows the versatility of chromene derivatives. These compounds, through a variety of chemical reactions, demonstrated promising in vitro antibacterial and antifungal activities, suggesting the potential of this compound and related structures in antimicrobial therapy (Darwish et al., 2014).

Structural and Conformational Studies

Chromene derivatives have been studied for their structural and conformational characteristics, providing insights into their potential applications in material science and pharmaceuticals. For example, research on 2-methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester and related compounds revealed their main conformations in solution, supported by experimental spectra and DFT conformational analysis (Ciolkowski et al., 2009).

Advanced Oxidation Processes

Investigations into the stability and degradation kinetics of fluorotelomer sulfonate, a compound structurally related to chromene derivatives, under advanced oxidation processes highlight the environmental applications of these compounds. This study showed that certain chromene derivatives could be degraded efficiently, providing a basis for their potential use in environmental remediation (Yang et al., 2014).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of many chromene derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name |

methyl 3-(benzenesulfonyl)-2-oxochromene-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6S/c1-22-16(18)11-7-8-14-12(9-11)10-15(17(19)23-14)24(20,21)13-5-3-2-4-6-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPPUOPGELFDGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)

![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)

![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)

![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)

![4-[(Oxolan-2-yl)methoxy]quinoline](/img/structure/B2958415.png)

![Tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane](/img/structure/B2958423.png)